Methyl 7-(3-oxothiolan-2-YL)heptanoate
Description
Methyl 7-(3-oxothiolan-2-YL)heptanoate is an organic compound characterized by a heptanoate ester chain linked to a thiolan (tetrahydrothiophene) ring substituted with a ketone group at the 3-position. The thiolan moiety introduces sulfur-based stereoelectronic effects, while the ester and ketone functionalities enhance its reactivity in nucleophilic and electrophilic reactions, respectively. Potential applications may include pharmaceutical intermediates or chiral building blocks in asymmetric synthesis, though specific biological data remain unexplored in the sources.
Properties
CAS No. |
64318-41-8 |
|---|---|
Molecular Formula |
C12H20O3S |
Molecular Weight |
244.35 g/mol |
IUPAC Name |
methyl 7-(3-oxothiolan-2-yl)heptanoate |
InChI |
InChI=1S/C12H20O3S/c1-15-12(14)7-5-3-2-4-6-11-10(13)8-9-16-11/h11H,2-9H2,1H3 |
InChI Key |
FGZSTNOZBUJHLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC1C(=O)CCS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(3-oxothiolan-2-yl)heptanoate typically involves the esterification of heptanoic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include:
Reagents: Heptanoic acid, alcohol (such as methanol), and an acid catalyst (such as sulfuric acid).
Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of biocatalysts, such as enzymes, can also be employed to achieve regio- and enantio-selective synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(3-oxothiolan-2-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Scientific Research Applications
Methyl 7-(3-oxothiolan-2-yl)heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of perfumes and flavoring agents.
Mechanism of Action
The mechanism of action of Methyl 7-(3-oxothiolan-2-yl)heptanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The thiolane ring and ester group play crucial roles in its activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Features
| Compound Name | Core Structure | Functional Groups | Molecular Complexity |
|---|---|---|---|
| Methyl 7-(3-oxothiolan-2-YL)heptanoate | Thiolan ring + heptanoate chain | Ester, ketone | High (heterocyclic + ester) |
| Methyl heptanoate | Linear heptanoate chain | Ester | Low (simple ester) |
| Methyl 2-benzoylamino-3-oxobutanoate | Linear butanoate chain | Ester, benzoylamino, ketone | Moderate (amide + ketone) |
| 7-[4-(Pyrrolopyridazine)phenyl]heptanoate (EP 4374877A2) | Fused pyrrolo-pyridazine + heptanoate | Ester, hydroxyl, trifluoromethyl | Very high (polycyclic + multiple substituents) |
| (R)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | Cyclopentene ring + heptanoate chain | Ester, hydroxyl, ketone | High (cyclic enone + ester) |
Key Observations :
- The target compound’s thiolan ring distinguishes it from simpler esters like methyl heptanoate, which lacks heterocyclic components .
- Compared to Methyl 2-benzoylamino-3-oxobutanoate, the thiolan-based structure offers greater stereochemical diversity due to sulfur’s lone-pair interactions .
Table 2: Comparative Physical Properties*
| Compound Name | Boiling Point (°C) | Melting Point (°C) | Solubility |
|---|---|---|---|
| Methyl heptanoate | ~223 (bp of parent acid) | -7.5 (parent acid) | Low in water |
| Methyl 2-benzoylamino-3-oxobutanoate | Not reported | Not reported | Moderate (organic solvents) |
| (R)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | Not reported | Not reported | Likely lipophilic |
*Data inferred from analogous compounds in the evidence; direct measurements for the target compound are unavailable.
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